N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core linked to a phenyl group substituted with a 3-(furan-2-yl)-1,2,4-oxadiazole moiety via a methylene bridge. This structure integrates multiple pharmacophoric elements: the furan ring (electron-rich heterocycle), the 1,2,4-oxadiazole (a bioisostere for ester or amide groups), and the thiophene-carboxamide (a common scaffold in enzyme inhibitors and agrochemicals) .
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-18(13-7-9-25-11-13)19-14-5-2-1-4-12(14)10-16-20-17(21-24-16)15-6-3-8-23-15/h1-9,11H,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCKNOWDHINBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The furan ring can be synthesized through the cyclization of 1,4-diketones, while the oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives. The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final step would involve the coupling of the different ring systems to form the complete molecule.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique arrangement of functional groups, including a furan ring, an oxadiazole moiety, and a thiophene structure. The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the furan-oxadiazole linkage : This is often achieved through condensation reactions involving furan derivatives and oxadiazole precursors.
- Introduction of the thiophene carboxamide group : This step may involve acylation reactions where the thiophene ring is modified to introduce the carboxamide functionality.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly employed to confirm the structure and purity of the synthesized compound.
Research indicates that N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide exhibits promising biological activities:
- Anticancer Properties : Preliminary studies suggest that compounds with similar oxadiazole structures have shown significant anticancer activity against various cancer cell lines. For instance, related compounds demonstrated percent growth inhibition (PGI) values exceeding 75% against several tumor types, indicating potential efficacy as chemotherapeutic agents .
- Antimicrobial Activity : The presence of the furan and oxadiazole rings suggests possible interactions with microbial enzymes or receptors, which may lead to antibacterial or antifungal effects. Compounds in this class have been noted for their ability to inhibit microbial growth effectively.
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by modulating inflammatory pathways, making them candidates for treating inflammatory diseases.
Anticancer Studies
A study focusing on similar oxadiazole derivatives revealed that modifications in the phenyl and thiophene rings significantly impacted their cytotoxicity against cancer cells. For example:
- Compound Variants : Variants of this compound were tested against various cancer cell lines such as SNB-19 and OVCAR-8, showing promising results with PGIs ranging from 67% to 86% .
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .
Summary of Applications
| Application Area | Description | Examples of Activity |
|---|---|---|
| Anticancer | Potential chemotherapeutic agent with significant growth inhibition on various cancer cells | PGIs > 75% in multiple cancer lines |
| Antimicrobial | Effective against a range of bacteria; potential for new antibiotic development | Inhibition of microbial growth |
| Anti-inflammatory | Modulation of inflammatory pathways; potential treatment for inflammatory diseases | Reduction in pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s key structural differentiators include:
- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The 1,2,4-oxadiazole in the target compound is less common than 1,3,4-oxadiazole in agrochemicals. This substitution may influence metabolic stability, as 1,2,4-oxadiazoles exhibit slower hydrolysis rates compared to their 1,3,4 counterparts .
- Thiophene-3-carboxamide vs. Benzothiophene Carboxamide : Analogous compounds like N-methyl-5-nitro-N-phenylbenzo[b]thiophene-2-carboxamide (476309-44-1) feature a benzothiophene ring, which enhances π-stacking interactions but reduces solubility compared to the simpler thiophene in the target compound .
Physicochemical Properties
Q & A
Q. What established synthetic routes are available for N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide, and what critical reaction conditions require optimization?
- Methodological Answer : The synthesis involves three key steps:
Oxadiazole Ring Formation : Cyclization of furan-2-carbonyl nitrile derivatives with hydroxylamine under acidic conditions to form the 1,2,4-oxadiazole core (analogous to methods in and ).
Phenyl Group Functionalization : Friedel-Crafts alkylation or acylation to introduce the methylphenyl moiety (as seen in thiophene functionalization in ).
Carboxamide Coupling : Activation of thiophene-3-carboxylic acid using coupling agents like EDC/HOBt, followed by reaction with the amine intermediate (similar to carboxamide synthesis in ).
Critical Conditions :
- Temperature control during cyclization (60–80°C, ).
- Solvent selection (e.g., acetonitrile for cyclization, DMF for coupling).
- Purification via recrystallization or HPLC (≥95% purity, ).
Q. Which analytical techniques are most effective for confirming structural integrity and purity post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., furan protons at δ 6.5–7.5 ppm, thiophene carbons at δ 120–140 ppm; ).
- HRMS/LC-MS : Confirm molecular weight (e.g., calculated [M+H]+ for C20H16N3O3S: 394.09; compare with experimental data).
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹ for carboxamide, ).
- Melting Point Analysis : Ensure consistency with literature values (±2°C).
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the furan-oxadiazole moiety’s role in bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify the furan (e.g., replace with thiophene) or oxadiazole (e.g., 1,3,4-oxadiazole) and compare activities (as in , which varies methoxy groups).
- Biological Assays : Test analogs against target enzymes (e.g., kinases) or pathogens (e.g., microbial strains) using dose-response curves (IC50/EC50 calculations, ).
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites (supported by ’s exploration of furan derivatives).
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Purity Validation : Use HPLC to rule out impurities (>98% purity required; ).
- Synthesis Replication : Standardize protocols (e.g., reaction time, solvent) to minimize batch variability ().
- Assay Harmonization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls across labs ().
- Meta-Analysis : Statistically pool data from multiple studies to identify outliers (e.g., via Grubbs’ test).
Q. What in vitro/in vivo models are appropriate for pharmacokinetic (PK) profiling?
- Methodological Answer :
- In Vitro :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life (t1/2).
- Plasma Protein Binding : Use ultrafiltration to measure free fraction ().
- In Vivo :
- Rodent Models : Administer via IV/PO to calculate bioavailability (AUC0–24, Cmax).
- Tissue Distribution : LC-MS/MS quantification in organs (e.g., liver, brain).
Data Contradiction Analysis Example
Scenario : Conflicting reports on antimicrobial activity (Study A: MIC = 2 µg/mL; Study B: MIC = 20 µg/mL).
Resolution Steps :
Verify Compound Identity : Compare NMR/HRMS data with published spectra.
Assay Conditions : Check bacterial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, and culture media.
Solubility Testing : Ensure the compound is fully dissolved in DMSO/PBS to avoid false negatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
